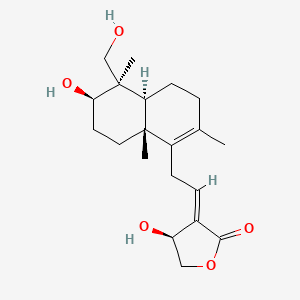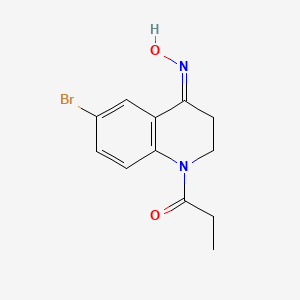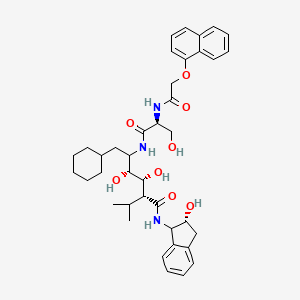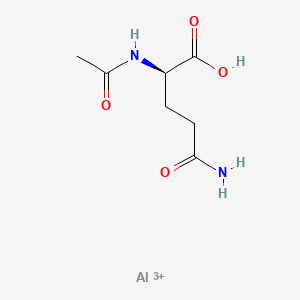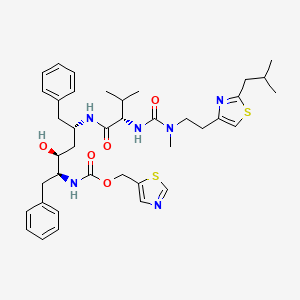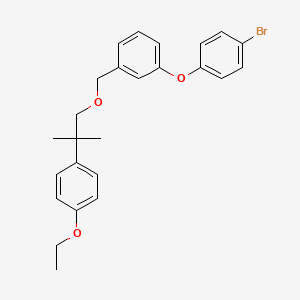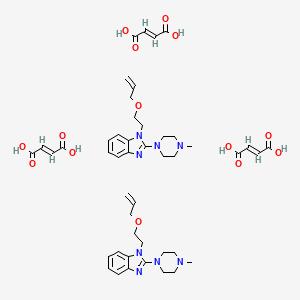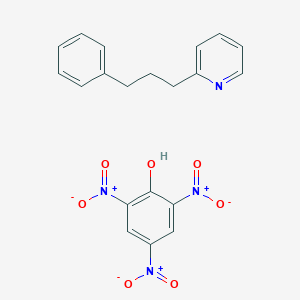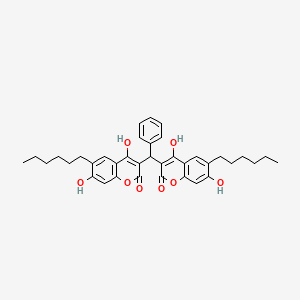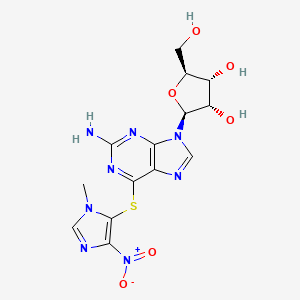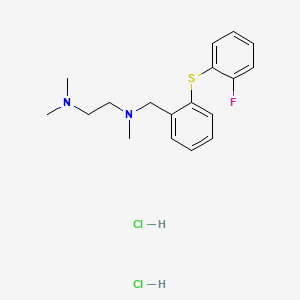
2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate is a complex organic compound that features a thiazolidine ring, acetylthio groups, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate typically involves multiple steps. One common route includes the reaction of a thiazolidine derivative with acetylthioacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent oxidation. The intermediate product is then reacted with phenyl (acetylthio)acetate under similar conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate can undergo various chemical reactions, including:
Oxidation: The acetylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetylthio groups, where nucleophiles like amines or alcohols replace the acetylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding amine or alcohol derivatives.
Applications De Recherche Scientifique
2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiazolidine ring.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mécanisme D'action
The mechanism of action of 2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The acetylthio groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may also interact with cellular pathways involved in inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl acetate: Similar structure but lacks the additional acetylthio group.
Phenyl (acetylthio)acetate: Contains the acetylthio group but lacks the thiazolidine ring.
Thiazolidine derivatives: Compounds with the thiazolidine ring but different substituents.
Uniqueness
2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate is unique due to the presence of both the thiazolidine ring and multiple acetylthio groups. This combination imparts specific chemical reactivity and potential biological activity that is not observed in simpler analogs.
Propriétés
Numéro CAS |
103195-88-6 |
|---|---|
Formule moléculaire |
C18H21NO6S3 |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
[2-[[3-(2-acetylsulfanylacetyl)-1,3-thiazolidin-2-yl]methoxy]phenyl] 2-acetylsulfanylacetate |
InChI |
InChI=1S/C18H21NO6S3/c1-12(20)27-10-16(22)19-7-8-26-17(19)9-24-14-5-3-4-6-15(14)25-18(23)11-28-13(2)21/h3-6,17H,7-11H2,1-2H3 |
Clé InChI |
JNPDZGPJDABVAB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2OC(=O)CSC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


